Tetrakis(4-(chloromethy)phenyl)methane
Overview
Description
Tetrakis(4-(chloromethy)phenyl)methane: is an organic compound characterized by a central carbon atom bonded to four benzene rings, each substituted with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(4-(chloromethy)phenyl)methane typically involves the reaction of tetrakis(4-bromophenyl)methane with chloromethyl reagents under specific conditions. One common method is the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the substitution of bromine atoms with chloromethyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tetrakis(4-(chloromethy)phenyl)methane can undergo nucleophilic substitution reactions where the chloromethyl groups are replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Tetrakis(4-(aminomethyl)phenyl)methane, Tetrakis(4-(thiomethyl)phenyl)methane.
Oxidation: Tetrakis(4-formylphenyl)methane, Tetrakis(4-carboxyphenyl)methane.
Reduction: Tetrakis(4-methylphenyl)methane.
Scientific Research Applications
Chemistry: Tetrakis(4-(chloromethy)phenyl)methane is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of dendrimers and other highly branched macromolecules.
Biology and Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It can also be used in the design of novel antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and resins. Its ability to undergo multiple functionalizations makes it valuable in the development of specialty chemicals.
Mechanism of Action
The mechanism of action of Tetrakis(4-(chloromethy)phenyl)methane involves its ability to undergo various chemical reactions, leading to the formation of diverse functionalized products. The chloromethyl groups serve as reactive sites for nucleophilic attack, enabling the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparison with Similar Compounds
- Tetrakis(4-bromophenyl)methane
- Tetrakis(4-iodophenyl)methane
- Tetrakis(4-hydroxyphenyl)methane
- Tetrakis(4-formylphenyl)methane
Comparison: Tetrakis(4-(chloromethy)phenyl)methane is unique due to the presence of chloromethyl groups, which provide distinct reactivity compared to other similar compounds. For instance, Tetrakis(4-bromophenyl)methane and Tetrakis(4-iodophenyl)methane are more suited for halogen exchange reactions, while Tetrakis(4-hydroxyphenyl)methane and Tetrakis(4-formylphenyl)methane are more reactive towards nucleophilic addition and condensation reactions. The chloromethyl groups in this compound offer a balance of reactivity and stability, making it versatile for various synthetic applications.
Properties
IUPAC Name |
1-(chloromethyl)-4-[tris[4-(chloromethyl)phenyl]methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24Cl4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H,17-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFJEPUAQWBQMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(C2=CC=C(C=C2)CCl)(C3=CC=C(C=C3)CCl)C4=CC=C(C=C4)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24Cl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175335 | |
Record name | Benzene, 1,1′,1′′,1′′′-methanetetrayltetrakis[4-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201175335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477274-00-3 | |
Record name | Benzene, 1,1′,1′′,1′′′-methanetetrayltetrakis[4-(chloromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477274-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1′,1′′,1′′′-methanetetrayltetrakis[4-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201175335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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